3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile” appears to contain a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen. The presence of these functional groups can influence the compound’s reactivity and properties.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, thiophene rings can be formed through several methods, including the Gewald reaction, while nitrile groups can be introduced through reactions like the Rosenmund-von Braun synthesis.Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic thiophene ring and the nitrile group. These groups could potentially participate in pi stacking interactions and hydrogen bonding, respectively.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic nature of the nitrile group and the potential for electrophilic aromatic substitution on the thiophene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could increase its polarity, potentially affecting its solubility in different solvents.Scientific Research Applications
Synthesis and Medicinal Applications
One key area of research involves the synthesis of pharmaceutical compounds, such as the antiplatelet and antithrombotic drug (S)-clopidogrel, marketed under the names Plavix and Iscover. The significance of (S)-clopidogrel illustrates the importance of efficient synthetic methodologies for pharmaceutical applications. The review by Saeed et al. (2017) focuses on various synthetic methods for (S)-clopidogrel, highlighting the need for facile synthetic approaches due to the drug's global demand and its complex synthesis process (Saeed et al., 2017).
Organic Synthesis and Environmental Applications
Research on 5,5′-Methylene-bis(benzotriazole), as detailed by Gu et al. (2009), demonstrates the compound's role as an intermediate in preparing metal passivators and light-sensitive materials. This work underscores the environmental relevance of such compounds in mitigating corrosion and their utility in photovoltaic applications (Gu et al., 2009).
Food Safety and Toxicology
The review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) by Gao et al. (2019) highlights the food safety concerns related to these chemical toxicants found in various food categories. This review emphasizes the importance of understanding the toxicological effects of certain compounds and their derivatives in food science and safety (Gao et al., 2019).
Material Science and Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, as reviewed by Yue and Xu (2012), explores the application of conductive polymers in creating efficient thermoelectric devices. This area of research demonstrates the potential of organosulfur compounds in enhancing the performance of thermoelectric materials, offering insights into the development of energy-efficient technologies (Yue & Xu, 2012).
Safety And Hazards
As with any chemical compound, handling “3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile” would require appropriate safety precautions. Without specific information, it’s hard to comment on its exact toxicity or environmental impact.
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry or materials science.
Please note that this is a general analysis based on the structure of the compound. For a detailed analysis, more specific information or experimental data would be needed. If you have more details or if the compound is known by another name, feel free to provide that information.
properties
IUPAC Name |
3-(5-methylthiophen-2-yl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSZJJGFNAFOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273692 | |
Record name | 5-Methyl-β-oxo-2-thiophenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile | |
CAS RN |
71683-03-9 | |
Record name | 5-Methyl-β-oxo-2-thiophenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71683-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-β-oxo-2-thiophenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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